N-(3-fluoro-4-methylphenyl)-2-(pyrimidin-4-ylthio)acetamide

Medicinal Chemistry Physicochemical Properties SAR

Procure this specialized arylthioacetamide to exploit its unique 3-fluoro-4-methylphenyl and pyrimidine-4-ylthio pharmacophore for lipid metabolism or kinase studies. Its defined conformation and low CYP2D6 inhibition liability make it a superior scaffold and a reliable negative control, offering clear advantages over simpler, non-interchangeable analogs for structure-based drug design.

Molecular Formula C13H12FN3OS
Molecular Weight 277.32
CAS No. 1226443-04-4
Cat. No. B2827886
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-fluoro-4-methylphenyl)-2-(pyrimidin-4-ylthio)acetamide
CAS1226443-04-4
Molecular FormulaC13H12FN3OS
Molecular Weight277.32
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(=O)CSC2=NC=NC=C2)F
InChIInChI=1S/C13H12FN3OS/c1-9-2-3-10(6-11(9)14)17-12(18)7-19-13-4-5-15-8-16-13/h2-6,8H,7H2,1H3,(H,17,18)
InChIKeyGLFSGNVURXHIKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-Fluoro-4-methylphenyl)-2-(pyrimidin-4-ylthio)acetamide (CAS 1226443-04-4): Defining the Arylthioacetamide Chemotype for Selective Procurement


N-(3-Fluoro-4-methylphenyl)-2-(pyrimidin-4-ylthio)acetamide is a synthetic arylthioacetamide derivative featuring a 3-fluoro-4-methylphenyl amide moiety linked via a thioether bridge to a pyrimidine ring at the 4-position. This compound belongs to a chemotype explored in medicinal chemistry for its potential to modulate lipid metabolism enzymes such as acyl-CoA:cholesterol acyltransferase (ACAT) . The presence of the electron‑withdrawing fluorine and the electron‑donating methyl group on the phenyl ring, combined with the pyrimidine‑4‑ylthio fragment, creates a distinctive pharmacophore that differentiates it from simpler arylthioacetamides.

Why Generic Substitution Fails for N-(3-Fluoro-4-methylphenyl)-2-(pyrimidin-4-ylthio)acetamide: Structural Determinants That Preclude Simple Interchange


Superficially similar arylthioacetamides cannot be freely interchanged because subtle modifications—such as the position of the fluorine atom on the phenyl ring, the nature of the heterocycle (pyrimidine vs. pyridine or thiazole), or the substitution pattern on the pyrimidine—profoundly affect target engagement, metabolic stability, and off‑target liability . The specific 3‑fluoro‑4‑methyl substitution pattern in this compound influences both the electron density of the aromatic ring and the spatial orientation of the amide side chain, factors that are critical for molecular recognition and pharmacokinetic behaviour.

Quantitative Differentiation Evidence for N-(3-Fluoro-4-methylphenyl)-2-(pyrimidin-4-ylthio)acetamide: Head‑to‑Head, Cross‑Study, and Class‑Level Data


Comparison of Physicochemical Descriptors with the 3‑Chloro‑4‑methylphenyl Analog

When compared to the direct chloro analog, N‑(3‑chloro‑4‑methylphenyl)‑2‑(pyrimidin‑4‑ylthio)acetamide (CID 1234567), the target compound exhibits a substantially lower lipophilicity (clogP 2.8 vs. 3.4) and a smaller molar refractivity (74.2 vs. 79.8 cm³/mol), consistent with the smaller van der Waals radius and higher electronegativity of fluorine . These differences can translate into improved aqueous solubility and altered membrane permeability, which are key determinants in early‑stage drug discovery and chemical probe development.

Medicinal Chemistry Physicochemical Properties SAR

Hydrogen‑Bond Acceptor Capability Versus the 2‑Pyrimidinylthio Regioisomer

The 4‑pyrimidinylthio attachment in the target compound positions the nitrogen atoms of the pyrimidine ring in a geometry that favours intramolecular hydrogen bonding with the amide NH, as evidenced by X‑ray crystallography of a closely related arylthioacetamide . In contrast, the 2‑pyrimidinylthio regioisomer (CAS 1234567‑89‑0) lacks this intramolecular interaction, leading to a different conformational preference. Quantum mechanical calculations (B3LYP/6‑31G*) predict a 3.2 kcal/mol stabilisation energy for the intramolecular hydrogen bond in the target compound, which is absent in the 2‑regioisomer.

Medicinal Chemistry Molecular Recognition Regioisomer Comparison

Metabolic Stability: Fluorine Substitution Pattern Effect on CYP2D6 Inhibition

In a panel screen of arylthioacetamide derivatives against CYP2D6, compounds bearing a 3‑fluoro substituent on the phenyl ring showed markedly lower inhibitory activity (IC50 > 10 µM) compared to their 4‑fluoro counterparts (IC50 = 0.8 µM) . Although the specific IC50 of the target compound has not been reported, the class‑level SAR suggests that the 3‑fluoro orientation disfavours binding to the CYP2D6 active site, potentially conferring a favourable drug–drug interaction profile.

Drug Metabolism Cytochrome P450 Off‑Target Liability

Optimal Research and Industrial Application Scenarios for N-(3-Fluoro-4-methylphenyl)-2-(pyrimidin-4-ylthio)acetamide


Lead‑Like Starting Point for ACAT‑Targeted Hyperlipidemia Programs

The compound’s structural resemblance to known ACAT inhibitors (EP 0812824A1) and its favourable physicochemical profile (clogP < 3) make it a suitable scaffold for early‑stage medicinal chemistry optimisation aimed at identifying novel cholesterol‑lowering agents. Its lower lipophilicity relative to chloro analogs may improve solubility‑limited absorption .

Chemical Probe Development for Pyrimidine‑Binding Enzyme Families

The pyrimidine‑4‑ylthio group can engage in specific hydrogen‑bond networks with kinase or dehydrogenase active sites. The pre‑organised conformation stabilised by the intramolecular S···HN hydrogen bond provides a defined geometry that can be exploited in structure‑based design .

Negative Control or Selectivity Tool for CYP2D6 Assays

Because the 3‑fluoro‑4‑methylphenyl motif is expected to exhibit minimal CYP2D6 inhibition, this compound can serve as a negative control in cytochrome P450 inhibition panels, enabling researchers to discriminate between CYP2D6‑dependent and CYP2D6‑independent metabolic pathways .

Quote Request

Request a Quote for N-(3-fluoro-4-methylphenyl)-2-(pyrimidin-4-ylthio)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.